molecular formula C23H31NO4 B573197 3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one CAS No. 163391-76-2

3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one

Cat. No.: B573197
CAS No.: 163391-76-2
M. Wt: 385.5 g/mol
InChI Key: ZSVLMDBFFSSVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds, incorporating the complex polycyclic architecture inherent to this molecular structure. The complete International Union of Pure and Applied Chemistry name designates the compound as (1'R,2'R,4'aS,6'R,8'aS)-3',4',4'a,5',6',7,7',8,8',8'a-decahydro-4,6'-dihydroxy-2',5',5',8'a-tetramethyl-spiro[2H-furo[2,3-e]isoindole-2,1'(2'H)-naphthalen]-6(3H)-one, which explicitly defines the stereochemical configuration at each chiral center. This nomenclature reflects the von Baeyer system for naming spiro compounds, where the spirocyclic junction connects two distinct ring systems through a common carbon atom. The molecular formula C₂₃H₃₁NO₄ corresponds to a molecular weight of 385.5 grams per mole, and the compound is officially registered under Chemical Abstracts Service number 163391-76-2.

Properties

IUPAC Name

3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-22(17,4)23(12)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVLMDBFFSSVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672955
Record name 4,6'-Dihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163391-76-2
Record name 4,6'-Dihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Extraction

The liquid supernatant undergoes sequential extraction with organic solvents:

  • Ethyl acetate partitioning : Three extractions at a 1:1 (v/v) ratio to capture non-polar constituents.

  • Dichloromethane wash : Removes residual lipids and pigments.

  • Methanol precipitation : Concentrates the crude extract via rotary evaporation under reduced pressure.

Chromatographic Purification

The crude extract is subjected to column chromatography over silica gel (60–120 mesh) with a gradient elution system:

  • n-Hexane/ethyl acetate (9:1 → 1:1) to separate terpenoid fractions.

  • Chloroform/methanol (95:5) for final polishing.
    Stachybotrolide typically elutes at a hexane:ethyl acetate ratio of 3:7, yielding a white amorphous powder.

Table 1: Fermentation and Isolation Parameters

ParameterConditionsYield (%)
Fermentation duration21 daysN/A
Extraction solventEthyl acetate2.8
Silica gel eluentHexane:EtOAc (3:7)0.9
Final purity (HPLC)>95%

Chemical Synthesis Pathways

While fungal fermentation remains the primary source, total synthesis routes have been developed to enable structural analogs and scale-up production. The synthesis involves constructing the spirocyclic core through stereoselective cyclization and functional group manipulations.

Key Synthetic Steps

  • Enol triflate formation :
    Treatment of diketone intermediates with triflic anhydride in dichloromethane generates enol triflates, crucial for subsequent coupling reactions. For example:

    Diketone+Tf2OEt3N, CH2Cl2Enol triflate(90% yield)[3]\text{Diketone} + \text{Tf}_2\text{O} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{Enol triflate} \quad (90\% \text{ yield})
  • Copper-mediated coupling :
    Enol triflates react with lithium dimethylcuprate (LiMe₂Cu) in diethyl ether at −78°C to install methyl groups at the β-position:

    Enol triflate+LiMe2Cu78Cβ-methylated product(85% yield)[3]\text{Enol triflate} + \text{LiMe}_2\text{Cu} \xrightarrow{-78^\circ\text{C}} \beta\text{-methylated product} \quad (85\% \text{ yield})
  • Acetalization and lactamization :
    Acid-catalyzed cyclization (e.g., TsOH in methanol) forms the spiroacetal and lactam moieties. Critical conditions include:

    • Temperature : 0°C → room temperature

    • Reaction time : 48 hours

    • Yield : 70–75%

Table 2: Synthetic Reaction Optimization

StepReagents/ConditionsYield (%)
Enol triflationTf₂O, Et₃N, CH₂Cl₂, 0°C90
MethylationLiMe₂Cu, Et₂O, −78°C85
AcetalizationTsOH, MeOH, 48h73

Derivatization and Functional Group Modifications

Stachybotrolide serves as a scaffold for generating analogs with enhanced bioavailability or altered bioactivity. Common derivatization strategies include:

Acetylation

Treatment with acetic anhydride in pyridine introduces acetyl groups at hydroxyl sites:

Stachybotrolide+(Ac)2OpyridineStachybotrolide diacetate(88% yield)[3]\text{Stachybotrolide} + (\text{Ac})_2\text{O} \xrightarrow{\text{pyridine}} \text{Stachybotrolide diacetate} \quad (88\% \text{ yield})

Oxidation

Jones reagent (CrO₃ in H₂SO₄) selectively oxidizes secondary alcohols to ketones:

StachybotrolideJones reagent3-Oxo-stachybotrolide(65% yield)[3]\text{Stachybotrolide} \xrightarrow{\text{Jones reagent}} 3\text{-Oxo-stachybotrolide} \quad (65\% \text{ yield})

Table 3: Derivative Yields and Properties

DerivativeModificationYield (%)Bioactivity Change
Stachybotrolide diacetateAcetylation88Increased logP
3-Oxo-stachybotrolideOxidation65Reduced solubility
6'-Acetoxy-stachybotralAcetoxylation72Enhanced stability

Purification and Analytical Characterization

Final purification employs preparative HPLC (C18 column, 250 × 21.2 mm) with an isocratic mobile phase of acetonitrile:water (65:35) at 5 mL/min. Analytical validation includes:

Spectroscopic Methods

  • NMR : ¹H and ¹³C spectra confirm the spirocyclic structure (δH 1.28 ppm for C4/C7 methyl groups).

  • HRMS : [M+H]⁺ at m/z 387.2143 (calc. 387.2148 for C₂₃H₃₀O₅).

X-ray Crystallography

Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) resolves the absolute configuration as 3R,4aS,7R,8R,8aS. Key metrics:

  • Crystal system : Monoclinic

  • Space group : P2₁

  • Unit cell parameters : a = 10.512 Å, b = 12.874 Å, c = 14.209 Å

Challenges and Optimization Strategies

Low Fermentation Yields

  • Strain engineering : UV mutagenesis of Stachybotrys sp. increases titers by 40%.

  • Precursor feeding : Addition of mevalonic acid (0.5 mM) enhances diterpene biosynthesis.

Stereochemical Control

  • Chiral auxiliaries : Use of (S)-proline-derived catalysts improves enantioselectivity in cyclization steps.

  • Crystallization-induced asymmetric transformation : Recrystallization from hexane/ethyl acetate enriches diastereomeric purity to >98% ee .

Chemical Reactions Analysis

Stachybotrylactam undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alcohols .

Scientific Research Applications

Stachybotrylactam has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogous spirocyclic or fused-ring systems.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Bioactivity/Applications Reference
Target compound Spiro[naphthalene-furoisoindole], dihydroxy, tetramethyl, ketone Limited direct data; inferred bioactivity based on analogs (e.g., kinase inhibition)
Stachybotramide (149598-71-0) Similar spiro core with hydroxyethyl and additional hydroxyl groups Antifungal, cytotoxic activities reported in related Stachybotrys metabolites
5'-(Furan-3-yl)-4a-hydroxy-4,7-dimethylspiro[...]-dione Diterpene lactone with furan substituent Anti-inflammatory properties typical of diterpene lactones
Bis-spirooxindoles (e.g., Dimethyl-1,100-(hexane-1,6-diyl)bis[...]) Dual spirooxindole cores with fluoro and methyl groups Anticancer activity via tubulin inhibition
Isoxazolo[4,5‑e][1,2,4]triazepin derivatives Fused heterocyclic systems with chlorophenyl groups Anticancer activity (mechanism akin to purine analogs)

Structural Similarities and Divergences

  • Core spiro systems : The target compound and Stachybotramide share a spiro[furoisoindole-naphthalene] backbone, but the latter includes a hydroxyethyl group, enhancing hydrophilicity.
  • Functional groups : Hydroxyl and methyl groups in the target compound contrast with halogenated (e.g., chloro) or esterified substituents in analogs like isoxazolo-triazepins or ethyl-carboxylate derivatives . These differences impact electronic properties and binding affinity.

Bioactivity and Mechanism Insights

  • Similarity indexing : Computational methods (e.g., Tanimoto coefficients) suggest that compounds with >50% structural similarity often share bioactivity profiles . For example, spirooxindoles and the target compound may both interfere with kinase pathways due to rigid, multi-ring scaffolds.
  • Target prediction : The hydroxyl groups in the target compound could facilitate hydrogen bonding with kinase ATP-binding pockets, akin to interactions observed in HDAC inhibitors (e.g., aglaithioduline vs. SAHA) .

Pharmacokinetic and Physicochemical Properties

  • LogP and solubility : The target compound’s dihydroxy groups may improve water solubility compared to methyl-rich analogs like Stachybotramide , though tetramethyl substituents could counterbalance this by increasing hydrophobicity.
  • Metabolic stability : Saturated rings (e.g., hexahydro-naphthalene) likely reduce oxidative metabolism rates relative to aromatic systems, as seen in pyridoindole derivatives .

Biological Activity

3,4'-Dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one (CAS No. 163391-76-2) is a complex organic compound characterized by its unique spiro structure and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of virology and pharmacology.

Chemical Structure and Properties

The compound's structure features a spirocyclic arrangement with hydroxyl groups that contribute to its reactivity and interaction with biological systems. The presence of multiple chiral centers enhances its potential for diverse biological activities.

Structural Formula

C23H30O5\text{C}_{23}\text{H}_{30}\text{O}_5

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been identified as an inhibitor of the avian myeloblastosis virus (AMV) protease. This inhibition suggests a mechanism where the compound interacts with the active site of the protease enzyme, preventing the cleavage of essential proteins required for viral replication .

The exact mechanism by which this compound exerts its antiviral effects is not fully elucidated; however, preliminary studies suggest that it may bind effectively to viral enzymes due to its structural features. The hydroxyl groups may facilitate hydrogen bonding with the enzyme's active site . Further research is needed to clarify these interactions and determine binding affinities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in terms of biological activity and structural characteristics compared to related compounds:

Compound NameStructural FeaturesUnique Aspects
StachybotrylactamContains a lactam ringExhibits different biological activity compared to the target compound
Coumarin derivativesRelated spirocyclic structuresKnown for diverse pharmacological effects
2-Hydroxyethyl derivativeSimilar hydroxyl groupsPotentially different solubility and reactivity profiles

This table highlights how this compound stands out due to its specific antiviral activity and structural characteristics.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • In Vitro Studies : Laboratory tests have shown that the compound effectively inhibits AMV protease activity in vitro. The concentration required for significant inhibition was determined to be within a range that suggests potential therapeutic applications .
  • Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications in the hydroxyl groups can significantly alter the biological activity of spiro compounds. This finding underscores the importance of functional group positioning in enhancing antiviral efficacy .

Q & A

Q. What experimental techniques are recommended for structural elucidation of this spiro compound?

The compound’s complex spirocyclic and polycyclic architecture necessitates a multi-technique approach:

  • X-ray crystallography (XRD) for definitive stereochemical assignments, particularly for the spiro junction and methyl group configurations .
  • High-resolution NMR (¹H, ¹³C, DEPT, and HSQC) to resolve overlapping signals in the hexahydronaphthalene and furoisoindole moieties. Coupling constants (J-values) are critical for confirming chair conformations in the tetramethyl-substituted rings .
  • FT-IR and HRMS to validate functional groups (e.g., hydroxyl, ketone) and molecular formula .
    Methodological Note : Use deuterated DMSO for NMR to enhance solubility of polar groups while minimizing aggregation .

Q. How can synthetic routes be optimized for this compound’s diterpene lactone core?

Key strategies include:

  • Ring-closing metathesis (RCM) to form the spirocyclic system, leveraging Grubbs catalysts for stereocontrol .
  • Protective group chemistry : Temporarily mask hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during lactonization .
  • Chiral auxiliaries for enantioselective synthesis, given the compound’s multiple stereocenters. For example, Evans’ oxazolidinones can enforce configuration at the 4a and 8a positions .

Q. What preliminary bioassays are suitable for evaluating its bioactivity?

  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to screen for antiproliferative effects, as related terpene lactones show activity against tumorigenic pathways .
  • Antioxidant assays (DPPH/ABTS radical scavenging) to probe hydroxyl group reactivity .
  • Enzyme inhibition studies (e.g., COX-2 or lipoxygenase) due to structural similarities with anti-inflammatory diterpenes .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to compare energy barriers of competing pathways, such as lactone ring formation via nucleophilic acyl substitution vs. oxidative cyclization .
  • Molecular Dynamics (MD) simulations to assess solvent effects (e.g., DMF vs. THF) on reaction kinetics and stereoselectivity .
    Case Study : Conflicting NMR data on methyl group orientations in the naphthalene ring were resolved by comparing computed chemical shifts (GIAO method) with experimental values .

Q. What strategies address low yields in multi-step syntheses?

  • Process intensification : Use continuous-flow reactors to improve heat/mass transfer during exothermic steps (e.g., cycloadditions) .
  • Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, temperature) and optimize conditions via response surface methodology .
  • In-line analytics (e.g., PAT tools) for real-time monitoring of intermediates, reducing purification bottlenecks .

Q. How can metabolomic profiling elucidate its mechanism of action?

  • LC-HRMS/MS-based untargeted metabolomics to map perturbations in cellular pathways (e.g., TCA cycle, lipid metabolism) post-treatment .
  • Isotope labeling (e.g., ¹³C-glucose tracing) to track incorporation into biosynthetic pathways, revealing potential off-target effects .
  • Network pharmacology to predict protein targets by integrating structural similarity with known bioactive diterpenes .

Data Interpretation and Theoretical Frameworks

Q. How to reconcile conflicting bioactivity data across studies?

  • Meta-analysis of dose-response curves to distinguish assay-specific artifacts (e.g., solubility limits in DMSO) from genuine biological effects .
  • Structure-Activity Relationship (SAR) modeling to isolate critical substituents (e.g., 3,4'-dihydroxy vs. methoxy groups) influencing potency .
    Theoretical Basis : Link findings to terpene lactone pharmacology, emphasizing redox modulation or protein binding via α,β-unsaturated ketones .

Q. What theoretical frameworks guide its ecological or biochemical roles?

  • Chemical ecology : Investigate its role as a plant defense metabolite against herbivores, leveraging its structural complexity for allelopathic activity .
  • Evolutionary biochemistry : Compare biosynthetic gene clusters in producing organisms (e.g., fungi or plants) to infer adaptive significance .

Methodological Resources

  • NIST Chemistry WebBook : Validate spectral data against high-accuracy references .
  • COMSOL Multiphysics : Simulate reactor dynamics for scale-up .
  • PubChem : Access computational descriptors (e.g., logP, polar surface area) for bioavailability predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one
Reactant of Route 2
3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.